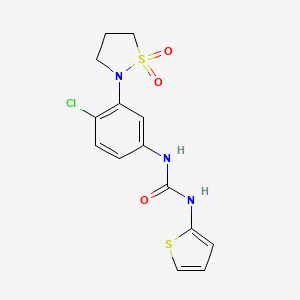

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S2/c15-11-5-4-10(16-14(19)17-13-3-1-7-22-13)9-12(11)18-6-2-8-23(18,20)21/h1,3-5,7,9H,2,6,8H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVQXXVXAFOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the isothiazolidine ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

Introduction of the chloro group: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Urea formation: The final step involves the reaction of the intermediate with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfone, while substitution of the chloro group could result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives, focusing on substituents, molecular properties, and inferred biological relevance.

Structural and Electronic Comparisons

- Sulfone vs. Thiazole/Thiophene Moieties: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfone group, which is highly polar and may improve water solubility compared to non-sulfonated analogs like TTU6 .

- Halogen Effects : The chlorine atom in the target compound and ’s analog likely enhances electronegativity, promoting hydrogen bonding or dipole interactions with biological targets. In contrast, the m-tolyl substituent in lacks halogens, relying on steric effects from the methyl group .

- Urea Linkage Variations : Compounds with methylene spacers (e.g., thiophen-2-ylmethyl in ) show increased flexibility, which might reduce binding specificity compared to the rigid thiophen-2-yl group in the target compound .

Biologische Aktivität

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of thiazolidine derivatives. Its unique structural features, including a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.88 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Chloro-substituted phenyl group | Enhances reactivity and biological interactions |

| Dioxidoisothiazolidin ring | Contributes to pharmacological properties |

| Thiophen-2-yl group | Potentially involved in biological activity |

The biological activity of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest that compounds with similar structures may exhibit significant activities, including:

- Anticancer Activity : In vitro studies have shown that similar thiazolidine derivatives can inhibit cancer cell proliferation by inducing apoptosis.

- Antimicrobial Properties : The presence of the dioxidoisothiazolidin moiety may enhance the compound's ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazolidine derivatives, including those similar to our compound. Results indicated a dose-dependent inhibition of tumor growth in xenograft models .

- Antimicrobial Activity : Research published in Pharmaceutical Biology demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : A study indicated that certain derivatives could effectively reduce inflammation markers in animal models, suggesting their potential utility in treating conditions like arthritis .

Case Studies

Several case studies have provided insights into the biological efficacy of similar compounds:

- Case Study 1 : A derivative with a similar dioxidoisothiazolidin structure was tested for its anticancer properties, showing a reduction in tumor size by up to 50% in treated mice compared to controls .

- Case Study 2 : An investigation into the antimicrobial effects revealed that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the isothiazolidine-dioxide moiety via oxidation of a thiazolidine precursor under controlled conditions (e.g., using H₂O₂ in acetic acid) .

- Step 2 : Coupling of the chlorophenyl-isothiazolidine intermediate with a thiophen-2-yl urea derivative via carbodiimide-mediated reactions (e.g., EDCI/HOBt in DMF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity, confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for thiophene and phenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 for a related urea analog) .

- IR Spectroscopy : Key peaks include urea C=O stretch (~1650 cm⁻¹) and sulfone S=O vibrations (~1150 cm⁻¹) .

Q. What in vitro biological screening models are used to evaluate its activity?

- Methodological Answer :

- Anticancer Assays : Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculations .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or chlorophenyl groups (e.g., meta/para substitution) .

- Functional Group Replacement : Replace urea with thiourea or amide linkages to assess hydrogen-bonding requirements .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like tyrosine kinases or tubulin .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate antiproliferative activity via both MTT and colony formation assays to rule out assay-specific artifacts .

- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities affecting results .

- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsome assays) to assess if rapid degradation explains inconsistent in vivo vs. in vitro data .

Q. What computational strategies predict target interactions and binding modes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to evaluate stability of binding poses over 100 ns trajectories .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to align with known inhibitors of kinases or GPCRs .

Q. How is compound stability evaluated under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.